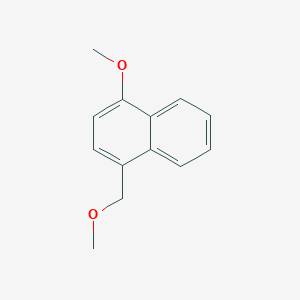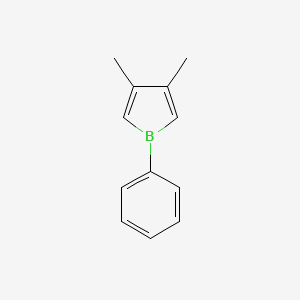
3,4-Dimethyl-1-phenyl-1H-borole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-phenyl-1H-borole is a boron-containing heterocycle with a five-membered BC4 ring. This compound is known for its unique electronic and optical properties, as well as its anti-aromatic character and three-coordinate boron atom . The presence of boron in the ring structure imparts distinct reactivity and stability characteristics, making it an interesting subject for research in various fields.
Métodos De Preparación
The synthesis of 3,4-Dimethyl-1-phenyl-1H-borole typically involves the formation of the borole ring through cyclization reactions. One common method is the reaction of a boron-containing precursor with an appropriate organic substrate under controlled conditions. For example, the synthesis of 1,2,3-triphenyl-1-boraindene, a related compound, involves the use of organic azides to induce ring expansion and form the borole structure . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
3,4-Dimethyl-1-phenyl-1H-borole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The boron atom in the borole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Cycloaddition: The borole ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include boron-containing oxides, hydrides, and substituted boroles.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-phenyl-1H-borole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1-phenyl-1H-borole involves its interaction with various molecular targets and pathways. The boron atom in the borole ring can act as a Lewis acid, facilitating reactions with nucleophiles. The anti-aromatic character of the borole ring also influences its reactivity, making it prone to undergo ring expansion and other transformations . The specific molecular targets and pathways involved depend on the context of the reaction or application.
Comparación Con Compuestos Similares
3,4-Dimethyl-1-phenyl-1H-borole can be compared with other boron-containing heterocycles, such as:
1,2,3-Triphenyl-1-boraindene: A benzene-fused borole with similar electronic properties.
9-Borafluorenes: Compounds with enhanced stability due to the fusion of two benzene rings onto the borole core.
Dithiophene-fused boroles: Compounds with pronounced anti-aromaticity due to the fusion of heteroarene units.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and optical properties. Its reactivity and stability are influenced by the presence of the dimethyl and phenyl groups, which differentiate it from other boroles .
Propiedades
Número CAS |
112214-79-6 |
|---|---|
Fórmula molecular |
C12H13B |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-phenylborole |
InChI |
InChI=1S/C12H13B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
DWOGSQHUVXGQLP-UHFFFAOYSA-N |
SMILES canónico |
B1(C=C(C(=C1)C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



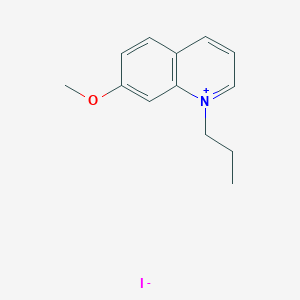

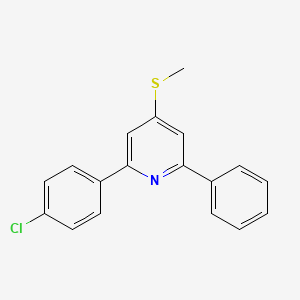
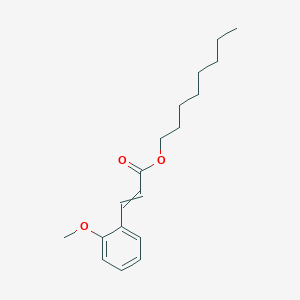
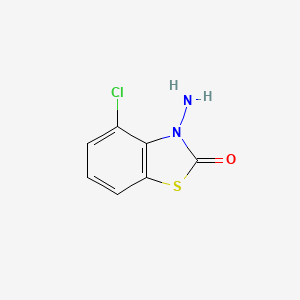
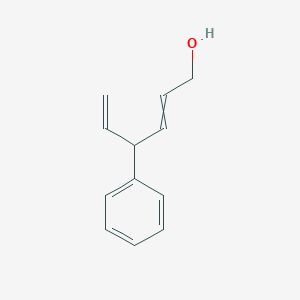
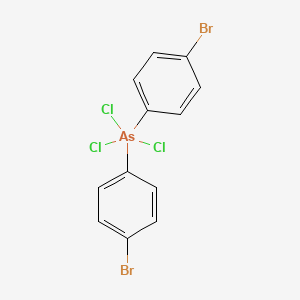
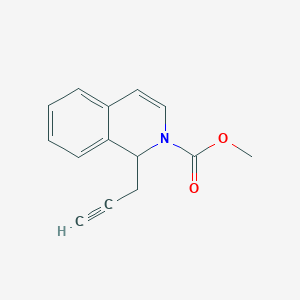
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
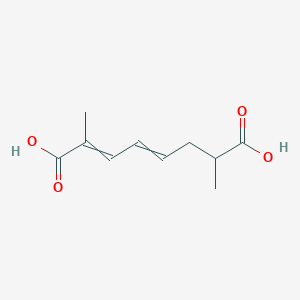
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
